molecular formula C17H24N2 B12625141 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole CAS No. 919124-04-2

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole

Cat. No.: B12625141
CAS No.: 919124-04-2
M. Wt: 256.4 g/mol
InChI Key: INZBVLFQNCTRDI-UHFFFAOYSA-N
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Description

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents: an ethyl group at the 4-position, a hexyl group at the 5-position, and a phenyl group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction between 1-phenyl-3-hexyl-1,3-diketone and ethylhydrazine under acidic conditions can yield the desired pyrazole . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of transition-metal catalysts and photoredox reactions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

Scientific Research Applications

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-5-hexyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, hexyl, and phenyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .

Properties

CAS No.

919124-04-2

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

4-ethyl-5-hexyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C17H24N2/c1-3-5-6-10-13-16-15(4-2)17(19-18-16)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3,(H,18,19)

InChI Key

INZBVLFQNCTRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=NN1)C2=CC=CC=C2)CC

Origin of Product

United States

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